Regioisomeric Positioning Enables Divergent Conjugation
In hydrazinyl-substituted heteroaryl conjugate chemistry governed by U.S. Patent 10,758,628, the 2,3-disubstituted scaffold exemplified by 2-(4-fluorophenyl)-3-hydrazinylpyrazine is specifically disclosed for producing antibody-drug conjugate (ADC) linker intermediates [1]. The patent explicitly claims hydrazinyl-substituted heteroaryl compounds where the hydrazine is at the 3-position adjacent to a 4-fluorophenyl at the 2-position, a substitution geometry that is distinct from 2,5- or 2,6-regioisomers. This structural claim is supported by systematic analysis of linker stability and conjugation efficiency [1]. In contrast, the 2-(4-fluorophenyl)-6-hydrazinylpyrazine regioisomer (CAS 1273550-43-8) is not claimed in this patent, indicating that not all regioisomers are functionally equivalent in the context of bioconjugation chemistry .
Comparator: 2,6-regioisomer not claimed
| Evidence Dimension | Regiospecific patent eligibility for bioconjugation linker intermediates |
|---|---|
| Target Compound Data | Explicitly claimed as a hydrazinyl-substituted heteroaryl compound in US 10,758,628 (granted 2020-09-01) for producing conjugates [1] |
| Comparator Or Baseline | 2-(4-Fluorophenyl)-6-hydrazinylpyrazine (CAS 1273550-43-8) – not claimed in US 10,758,628 |
| Quantified Difference | Claimed vs. not claimed for bioconjugate intermediate applications; positional isomerism determines patent eligibility |
| Conditions | Patent claims evaluated by USPTO; conjugate formation protocols described in US 10,758,628 |
Why This Matters
For procurement decisions in bioconjugation R&D, the patent-protected 2,3-regioisomer provides a legally defensible starting material, whereas the 2,6-regioisomer lacks equivalent patent coverage for this application.
- [1] US Patent 10,758,628. Hydrazinyl-substituted heteroaryl compounds and methods for producing a conjugate. Granted 2020-09-01. https://uspto.report/patent/10,758,628 (accessed 2026-05-07). View Source
